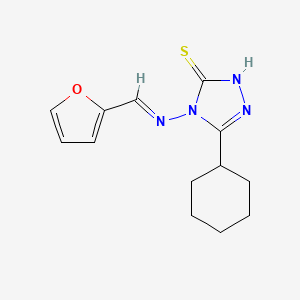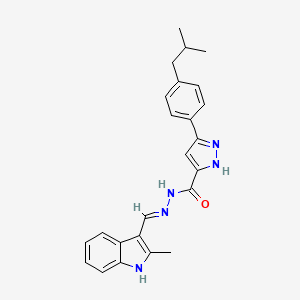![molecular formula C21H25N3O4 B11978130 2,6-dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B11978130.png)
2,6-dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate is a complex organic compound with the molecular formula C22H27N3O5 This compound is known for its unique chemical structure, which includes a piperazine ring and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxybenzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl acetates or piperazines.
Scientific Research Applications
2,6-Dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The methoxy groups may also play a role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate
- 2,6-Dimethoxy-4-{[(4-(2-methoxyphenyl)-1-piperazinyl)imino]methyl}phenyl acetate
- 2,6-Dimethoxy-4-{[(4-(4-methylbenzyl)-1-piperazinyl)imino]methyl}phenol
Uniqueness
2,6-Dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate is unique due to its specific combination of functional groups and its ability to interact with biological targets. Its structure allows for a range of chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C21H25N3O4/c1-16(25)28-21-19(26-2)13-17(14-20(21)27-3)15-22-24-11-9-23(10-12-24)18-7-5-4-6-8-18/h4-8,13-15H,9-12H2,1-3H3/b22-15+ |
InChI Key |
WRBOLADBFNFHCJ-PXLXIMEGSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2CCN(CC2)C3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978065.png)
![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978069.png)


![2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11978103.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978110.png)
![2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B11978115.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11978123.png)
![Ethanone, 1-(3-benzoylpyrrolo[1,2-c]quinazolin-1-yl)-](/img/structure/B11978125.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11978126.png)
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B11978128.png)
